3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
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Overview
Description
3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones This compound features a pyrrolidine ring substituted with a phenylethyl group and an ethoxyphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.
Substitution Reactions: The phenylethyl group can be introduced via a substitution reaction, often using a phenylethyl halide and a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the pyrrolidine ring to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, research might focus on its potential therapeutic effects, including its activity as a pharmaceutical agent or its role in drug design.
Industry
Industrially, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism by which 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Methoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
- 3-((4-Chlorophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
- 3-((4-Fluorophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione
Uniqueness
Compared to these similar compounds, 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(1-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-17-11-9-16(10-12-17)21-18-13-19(23)22(20(18)24)14(2)15-7-5-4-6-8-15/h4-12,14,18,21H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIZUPROARGBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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